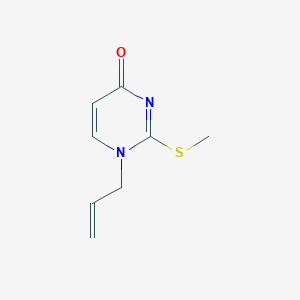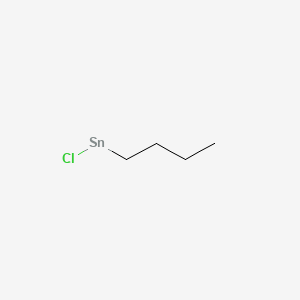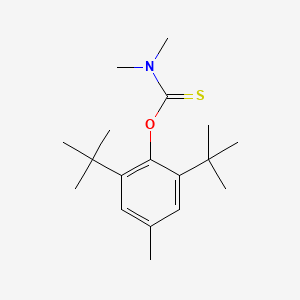
Scandium;silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scandium and silver form a unique compound that combines the properties of both elements Scandium is a rare earth metal with the atomic number 21, known for its lightweight and high melting point Silver, with the atomic number 47, is renowned for its conductivity and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of scandium-silver compounds typically involves the reaction of scandium salts with silver salts under controlled conditions. One common method is the reduction of scandium fluoride (ScF₃) with silver powder in a high-temperature furnace. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of scandium-silver compounds often utilizes electrochemical methods. The FFC-Cambridge process, for example, involves the electrolytic reduction of scandium oxide (Sc₂O₃) and silver oxide (Ag₂O) in a molten salt bath. This method is advantageous due to its efficiency and ability to produce high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Scandium-silver compounds undergo various chemical reactions, including:
Oxidation: Scandium can oxidize to form scandium oxide (Sc₂O₃), while silver forms silver oxide (Ag₂O).
Reduction: Reduction reactions can revert scandium and silver oxides back to their metallic forms.
Substitution: Scandium-silver compounds can participate in substitution reactions where other elements or compounds replace either scandium or silver.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various acids and bases for substitution reactions. The reactions are typically carried out at high temperatures and in controlled atmospheres to ensure the desired products are formed.
Major Products
The major products of these reactions include scandium oxide, silver oxide, and various intermetallic compounds that exhibit unique properties suitable for advanced applications .
Applications De Recherche Scientifique
Scandium-silver compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in organic synthesis due to their ability to facilitate various chemical reactions.
Biology: Investigated for their potential antimicrobial properties, particularly in the form of silver nanoparticles.
Medicine: Explored for use in medical devices and implants due to their biocompatibility and antimicrobial effects.
Industry: Utilized in the production of high-strength, lightweight alloys for aerospace and automotive applications
Mécanisme D'action
The mechanism by which scandium-silver compounds exert their effects involves several molecular targets and pathways:
Antimicrobial Action: Silver ions disrupt microbial cell membranes, leading to cell death. .
Catalytic Activity: Scandium-silver compounds act as Lewis acids, accepting electron pairs from reactants and facilitating chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Yttrium-Silver Compounds: Similar to scandium-silver compounds but with different electronic configurations and properties.
Lanthanum-Silver Compounds: Share some chemical properties with scandium-silver compounds but differ in their reactivity and applications.
Uniqueness
Scandium-silver compounds are unique due to their combination of lightweight, high melting point, and excellent conductivity. These properties make them particularly valuable in high-performance applications where both strength and conductivity are required .
Propriétés
Numéro CAS |
12041-14-4 |
|---|---|
Formule moléculaire |
AgSc |
Poids moléculaire |
152.824 g/mol |
Nom IUPAC |
scandium;silver |
InChI |
InChI=1S/Ag.Sc |
Clé InChI |
YSFHRHQJDPRCHZ-UHFFFAOYSA-N |
SMILES canonique |
[Sc].[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


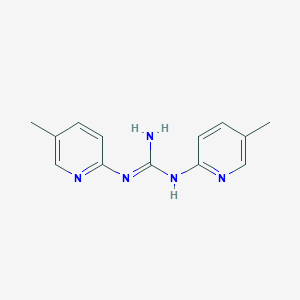

![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)
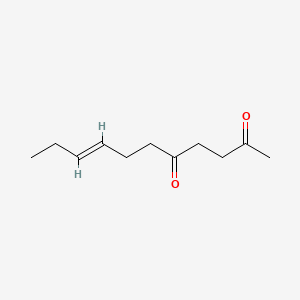
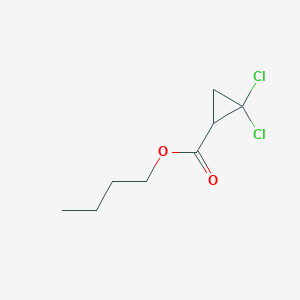
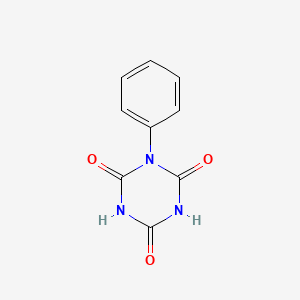
![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)

![ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate](/img/structure/B14723474.png)
